molecular formula C10H16N4O B1444501 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide CAS No. 1316218-38-8

1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B1444501
CAS No.: 1316218-38-8
M. Wt: 208.26 g/mol
InChI Key: KXNOBYOOZFNSGS-UHFFFAOYSA-N
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Description

1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide is a chemical compound that features a pyrazole ring substituted with an azepane moiety and a carboxamide group

Scientific Research Applications

1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the camp-dependent protein kinase catalytic subunit alpha . This protein plays a crucial role in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target protein to modulate its activity . This interaction could lead to changes in the protein’s function, potentially influencing various biochemical processes within the cell.

Biochemical Pathways

Given its potential target, it may influence pathways related to glycogen, sugar, and lipid metabolism .

Result of Action

Based on its potential target, it may influence various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism .

Biochemical Analysis

Biochemical Properties

1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cAMP-dependent protein kinase catalytic subunit alpha, influencing its activity . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the enzyme’s activity. These interactions can lead to either inhibition or activation of the enzyme, depending on the specific context and concentration of this compound.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression profiles . Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through key metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways . At higher doses, toxic or adverse effects can occur, including potential damage to cellular structures or disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. These localization patterns are crucial for understanding the compound’s mode of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of azepane derivatives with pyrazole carboxylic acid derivatives. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone.

    Introduction of the Azepane Moiety: The azepane ring can be introduced via nucleophilic substitution reactions involving azepane derivatives.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the pyrazole derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-(Azepan-4-yl)-1H-pyrazole-4-carboxylic acid methylamide: Similar structure but with a methylamide group instead of a carboxamide group.

    Fentanyl azepane: Contains an azepane ring but differs in its overall structure and pharmacological properties.

Uniqueness

1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of the azepane moiety and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(azepan-4-yl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c11-10(15)8-6-13-14(7-8)9-2-1-4-12-5-3-9/h6-7,9,12H,1-5H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNOBYOOZFNSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N2C=C(C=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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